4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-ethyl-1-methylpyrazole with ethyl bromoacetate in the presence of a base. This reaction yields 4-chloro-3-ethyl-1-methylpyrazole, which is then reacted with formic acid to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of functionalized pyrazole compounds .
Scientific Research Applications
4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: The compound is used in the study of enzyme inhibitors and as a potential lead compound for drug development.
Medicine: Research explores its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid
- 5-Amino-1-methyl-4-ethoxycarbonylpyrazole
Uniqueness
4-Amino-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and industrial synthesis .
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-amino-5-ethyl-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c1-3-4-5(8)6(7(11)12)10(2)9-4/h3,8H2,1-2H3,(H,11,12) |
InChI Key |
IWERXLVOMPIHRX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1N)C(=O)O)C |
Origin of Product |
United States |
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